Bayer P-38 inhibitor

Description

Overview of Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades

Mitogen-activated protein kinase (MAPK) signaling pathways are fundamental mechanisms that convert a wide array of extracellular signals into intracellular responses. nih.govjove.com These cascades are composed of a three-tiered series of protein kinases: a MAP kinase kinase kinase (MAPKKK or MAP3K), a MAP kinase kinase (MAPKK or MAP2K), and a MAP kinase (MAPK). jove.comfrontiersin.org The process begins when a stimulus, such as a growth factor or environmental stress, activates a MAPKKK. jove.com This activated MAPKKK then phosphorylates and activates a specific MAPKK, which in turn phosphorylates and activates a MAPK on both threonine and tyrosine residues. wikipedia.orgportlandpress.com The activated MAPK can then phosphorylate a variety of downstream targets, including transcription factors and other protein kinases, to regulate a multitude of cellular processes. jove.comwikipedia.orgsinobiological.com

In mammals, three primary MAPK pathways have been identified: the Extracellular signal-Regulated Kinases (ERK), the c-Jun N-terminal Kinases (JNK), and the p38 MAPKs. assaygenie.combio-techne.com While the ERK pathway is predominantly activated by growth factors and mitogens to control cell proliferation and differentiation, the JNK and p38 MAPK pathways are primarily responsive to stress stimuli like inflammatory cytokines, ultraviolet (UV) irradiation, heat shock, and osmotic shock. jove.comassaygenie.com These stress-activated pathways are critically involved in orchestrating cellular responses such as inflammation, apoptosis (programmed cell death), and cell cycle regulation. jove.comnih.gov The specificity of the cellular response is maintained through the use of scaffold proteins, which bring the correct kinase components of a specific module together, ensuring that the signal is channeled appropriately without crosstalk between pathways. jove.com

P38 MAPK Isoforms: Alpha, Beta, Gamma, and Delta Subtypes and Differential Expression

The p38 MAPK family consists of four distinct isoforms encoded by separate genes: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12 or ERK6), and p38δ (MAPK13 or SAPK4). wikipedia.orgfrontiersin.org These isoforms share approximately 60% amino acid sequence identity but exhibit distinct tissue expression patterns, substrate specificities, and sensitivities to inhibitors. frontiersin.orgyoutube.com

p38α (MAPK14) is the most ubiquitously expressed and well-characterized isoform, found in nearly all cell types and tissues. frontiersin.orgatlasgeneticsoncology.org It is considered the predominant isoform involved in inflammatory responses. drugbank.com

p38β (MAPK11) shows high expression in the brain, thymus, and spleen. frontiersin.org

p38γ (MAPK12) is most abundantly found in skeletal muscle. frontiersin.orgyoutube.com

p38δ (MAPK13) is highly expressed in the pancreas, intestines, adrenal glands, and kidneys. frontiersin.org

The differential expression of these isoforms contributes to their specific functions in various physiological and pathological processes. For instance, in the context of inflammation, p38α is the dominant form in monocytes, while both p38α and p38δ are abundant in macrophages and neutrophils. drugbank.com In endothelial cells, p38α and p38β are expressed, with p38α showing greater activation in response to inflammatory stimuli. drugbank.com Studies in rheumatoid arthritis have shown that p38α and p38γ are the predominantly expressed and activated isoforms in inflamed tissue, with macrophages expressing p38α and p38γ, and synovial fibroblasts expressing p38β and p38γ. nih.gov This differential expression and activation underscore the specialized roles of each p38 isoform in mediating cellular responses.

Table 1: Differential Expression of p38 MAPK Isoforms in Various Tissues and Cells

| Isoform | Primary Tissues/Cells of Expression |

|---|---|

| p38α (MAPK14) | Ubiquitously expressed frontiersin.orgatlasgeneticsoncology.org |

| p38β (MAPK11) | Brain, thymus, spleen frontiersin.org |

| p38γ (MAPK12) | Skeletal muscle frontiersin.orgyoutube.com |

| p38δ (MAPK13) | Pancreas, intestines, adrenal glands, kidneys frontiersin.org |

This table is generated based on data from the text.

Fundamental Roles of P38 MAPKs in Cellular Processes: Stress Responses, Inflammation, Cell Growth, Proliferation, Differentiation, Apoptosis, and Autophagy

The p38 MAPK pathway is a central regulator of a wide array of fundamental cellular activities, activated by a variety of extracellular stressors and inflammatory signals. assaygenie.com

Stress Responses and Inflammation: p38 MAPKs are strongly activated by environmental stresses such as osmotic shock, UV light, and heat shock, as well as by inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). wikipedia.orgassaygenie.com This activation is a key step in initiating and regulating inflammatory responses. nih.gov p38 MAPKs control the production of pro-inflammatory cytokines and other mediators at both the transcriptional and translational levels. sinobiological.comnih.gov For example, they are involved in the expression of TNF-α, IL-1, IL-6, and cyclooxygenase-2 (COX-2). nih.govnih.gov

Cell Growth, Proliferation, and Differentiation: The p38 pathway plays a complex role in cell growth and proliferation, often acting as a negative regulator. nih.gov Activation of p38 can lead to cell cycle arrest at both the G1/S and G2/M checkpoints. nih.gov It also plays a crucial role in cellular differentiation. wikipedia.orgnumberanalytics.com For instance, p38 signaling is important for the differentiation of various cell types, including muscle cells and neurons. portlandpress.comnih.gov

Apoptosis and Autophagy: p38 MAPKs are significantly involved in the regulation of programmed cell death (apoptosis) and autophagy, a cellular process of self-digestion. wikipedia.orgbohrium.com The role of p38 in these processes is often context-dependent, capable of promoting either cell survival or cell death. atlasgeneticsoncology.org Sustained activation of p38 is frequently associated with the induction of apoptosis. nih.gov The pathway can influence apoptosis through the phosphorylation and regulation of proteins in the Bcl-2 family and the tumor suppressor p53. nih.govwikipedia.org The interplay between p38-mediated apoptosis and autophagy is complex and can be influenced by the specific stimulus and cell type. bohrium.comresearchgate.net

Rationale for P38 MAPK Inhibition in Therapeutic Contexts

The central role of the p38 MAPK pathway in mediating inflammatory responses has made it an attractive target for therapeutic intervention in a variety of diseases. nih.govpatsnap.comnih.gov Dysregulation of p38 signaling is implicated in the pathogenesis of numerous inflammatory and autoimmune disorders. patsnap.com

The primary rationale for inhibiting p38 MAPK is to block the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are key drivers of chronic inflammation. nih.govpatsnap.com Specific inhibitors targeting p38α have demonstrated anti-inflammatory effects in animal models of diseases like rheumatoid arthritis. nih.govresearchgate.net

Beyond general inflammation, the rationale for p38 inhibition extends to more specific conditions:

Autoimmune Diseases: In conditions like rheumatoid arthritis, p38 MAPK activation contributes to joint inflammation and destruction. nih.govnih.gov Inhibiting this pathway is seen as a promising strategy to reduce inflammation and preserve joint integrity. nih.gov

Neurodegenerative Diseases: Neuroinflammation is a key feature of diseases like Alzheimer's. numberanalytics.compatsnap.com p38 MAPK is activated in the brains of Alzheimer's patients and contributes to neuronal damage and inflammation, making its inhibition a potential therapeutic approach to slow disease progression. patsnap.comtamhsc.edu

Cancer: The role of p38 MAPK in cancer is multifaceted, acting as both a tumor suppressor and a promoter of tumor progression depending on the context. assaygenie.compatsnap.com In some cancers, p38 inhibitors are being explored to enhance the sensitivity of tumor cells to chemotherapy. patsnap.comdoi.org

Cardiovascular Disease: The p38 MAPK pathway is involved in inflammatory processes that contribute to cardiovascular conditions. patsnap.com Inhibitors are being investigated for their potential to reduce cardiovascular inflammation. patsnap.com

The development of specific p38 MAPK inhibitors, such as the "Bayer P-38 inhibitor," is based on the premise that modulating this key signaling node can provide therapeutic benefits across a range of diseases characterized by excessive inflammation and cellular stress.

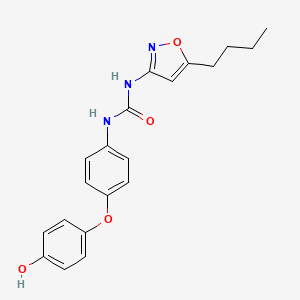

Structure

3D Structure

Properties

Molecular Formula |

C20H21N3O4 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

1-(5-butyl-1,2-oxazol-3-yl)-3-[4-(4-hydroxyphenoxy)phenyl]urea |

InChI |

InChI=1S/C20H21N3O4/c1-2-3-4-18-13-19(23-27-18)22-20(25)21-14-5-9-16(10-6-14)26-17-11-7-15(24)8-12-17/h5-13,24H,2-4H2,1H3,(H2,21,22,23,25) |

InChI Key |

GEHBIPADWXPSTE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)O |

Origin of Product |

United States |

Molecular Mechanisms of P38 Mapk Inhibition

ATP-Competitive Binding Mechanisms

A primary strategy for inhibiting kinase activity involves targeting the ATP-binding pocket, a highly conserved region essential for the kinase's catalytic function. Many p38 MAPK inhibitors operate by directly competing with adenosine (B11128) triphosphate (ATP) for binding to this site. These compounds are designed to mimic the structure of ATP, allowing them to occupy the pocket and prevent the binding of the natural substrate.

Early research by Bayer Pharmaceutical identified potent p38 kinase inhibitors based on a 5-pyrazolyl-urea scaffold. These compounds demonstrated activity in the nanomolar range and were optimized for cellular potency. For instance, N-(3-tert-butyl-1-methyl-5-pyrazolyl)-N'-(4-(4-pyridinylmethyl)phenyl)urea was characterized as a potent and selective p38 kinase inhibitor. Similarly, Ralimetinib (LY2228820 dimesylate), a selective inhibitor of p38α and p38β isoforms, competitively binds to the ATP-binding site of p38 MAPK, thereby inhibiting its kinase activity. Crystal structures of p38 MAPK complexed with pyridinyl-imidazole inhibitors, such as SB203580, reveal that these molecules occupy the ATP pocket and form specific hydrogen bonds with key residues, analogous to ATP interactions. Other ATP-competitive inhibitors, like imatinib (B729) and sorafenib, also bind within the ATP-binding pocket of p38α.

Allosteric Inhibition Strategies and Conformational Changes

Beyond direct competition for the ATP-binding site, allosteric inhibition represents another significant strategy for modulating p38 MAPK activity. Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, inducing conformational changes in the kinase that render it catalytically inactive or reduce its affinity for ATP. This approach can offer enhanced selectivity, as allosteric sites are often less conserved than the ATP-binding pocket.

BIRB 796 (Doramapimod) is a notable example of an allosteric inhibitor that binds to a pocket spatially separated from the ATP-binding site. This binding event stabilizes a conformation of the kinase that is incompatible with ATP binding, often involving significant conformational changes, such as the repositioning of the DFG motif. Such inhibitors can exhibit slower binding kinetics compared to ATP-competitive agents. Additionally, research is exploring inhibitors that bind to pockets near the ED substrate docking site, causing conformational alterations that preclude ATP access.

Isoform Selectivity in P38 MAPK Inhibition

The p38 MAPK family comprises four highly homologous isoforms: p38α, p38β, p38γ, and p38δ. While they share significant sequence identity, particularly in the ATP-binding site, subtle structural differences exist, enabling the development of isoform-selective inhibitors. Isoform selectivity is crucial for maximizing therapeutic efficacy while minimizing off-target effects, as the isoforms may have distinct physiological and pathological roles.

Bayer's research has contributed to the development of inhibitors with varying degrees of isoform selectivity. For example, Ralimetinib is reported to be selective for the p38α and p38β isoforms. Compound 069A demonstrated complete inhibition of p38α, partial inhibition of p38β, and no significant inhibition of p38δ or p38γ, attributed to structural differences in the kinase domain, such as the gatekeeper residue. BIRB 796, while primarily targeting p38α, exhibits pan-isoform inhibitory activity, with reduced potency against p38γ and p38δ compared to α and β. The differential sensitivity of isoforms to inhibitors is often linked to amino acid variations within or near the ATP-binding pocket, which can influence inhibitor binding affinity.

| Compound Name | Target Isoforms | Selectivity Profile | Reference |

| Ralimetinib | p38α, p38β | Selective for α and β | |

| 069A | p38α, p38β | Selective for α and β; no inhibition of γ, δ | |

| BIRB 796 | p38α, p38β, p38γ, p38δ | Pan-isoform; less selective for γ, δ |

Downstream Effects of P38 MAPK Kinase Activity Modulation

Upon activation, p38 MAPK phosphorylates a range of downstream substrates, initiating complex signaling cascades that influence cellular processes such as inflammation, apoptosis, cell differentiation, and stress responses. Key downstream targets include MAPK-activated protein kinase 2 (MK2) and MK3, which in turn phosphorylate proteins like heat shock protein 27 (HSP27) and cyclic AMP-responsive element binding protein (CREB). MK2 also plays a role in stabilizing mRNA transcripts by phosphorylating TTP, a protein involved in mRNA degradation.

Modulation of p38 MAPK activity by inhibitors has profound downstream effects. For instance, inhibition can lead to the reduction of pro-inflammatory cytokines such as TNFα, IL-6, and IL-8. This pathway is also involved in regulating osteoclast differentiation and bone resorption via RANKL expression, and in the production of inflammatory enzymes like COX and iNOS. In the context of cancer, p38 MAPK activity influences the tumor microenvironment by affecting cell survival, migration, angiogenesis, and the senescence-associated secretory phenotype. Inhibition can mitigate tumor-forming activities of cancer-associated fibroblasts and reduce the secretion of pro-angiogenic factors. Furthermore, p38 MAPK signaling is implicated in neuroinflammation and neuronal dysfunction, with p38α being particularly linked to Tau phosphorylation in Alzheimer's disease models.

Compound Table

Advanced Drug Discovery and Lead Optimization Strategies for P38 Inhibitors

High-Throughput Screening and Initial Hit Identification

The initial phase of identifying novel p38 inhibitors often relies on high-throughput screening (HTS) and combinatorial chemistry approaches. Bayer has leveraged these techniques to build diverse compound libraries and efficiently screen them against the p38 target. For instance, combinatorial chemistry efforts at Bayer have been instrumental in discovering classes of p38 inhibitors, exemplified by urea-based compounds researchgate.netresearchgate.netnih.gov. These screening campaigns, often involving millions of compounds from proprietary libraries, aim to identify initial "hits" – molecules that exhibit a desired level of activity against the p38 kinase acs.org. The discovery of a new class of potent and selective p38 kinase inhibitors was significantly aided by such combinatorial chemistry efforts researchgate.net. Furthermore, HTS has been employed in broader research contexts, such as in thyroid cancer studies, to identify compounds that synergize with other targeted therapies, including p38 inhibitors biorxiv.org. A high-throughput biochemical screen was also employed to discover a new class of diaryl urea (B33335) compounds that bind to an allosteric site of p38 google.com.

Structure-Activity Relationship (SAR) Studies for Potency and Selectivity

Following the identification of initial hits, extensive Structure-Activity Relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. Bayer's research into p38 inhibitors has revealed steep structure-activity relationships, indicating that minor modifications to the chemical structure can significantly impact inhibitory activity researchgate.netresearchgate.net. For example, optimization efforts on initial urea scaffolds led to the discovery of highly potent and selective p38 kinase inhibitors researchgate.netnih.gov. These studies involve systematically synthesizing and testing analogs of lead compounds to understand how specific chemical features influence their interaction with the p38 kinase. The goal is not only to enhance potency (measured by IC50 values) but also to improve selectivity, ensuring that the inhibitor primarily targets p38 isoforms without significant off-target activity against other kinases, which can lead to undesirable side effects researchgate.netnih.govacs.org. The development of pyrazolyl-urea scaffolds, for instance, involved modifications that yielded compounds with nanomolar inhibitory activity against p38 mdpi.com.

Optimization for Specificity and Target Engagement

The development of effective and safe therapeutics targeting the p38 mitogen-activated protein kinase (MAPK) pathway necessitates rigorous optimization strategies focused on achieving high specificity for the desired p38 isoforms and ensuring robust target engagement within a cellular context. The p38 MAPK family comprises several isoforms (p38α, p38β, p38γ, and p38δ), each with distinct tissue distribution and roles in cellular signaling nih.govmdpi.com. Consequently, inhibitors designed to modulate p38 activity must discriminate between these isoforms and avoid interactions with other kinases, as cross-reactivity can lead to off-target effects and toxicity mdpi.comtandfonline.comfrontiersin.org.

The Criticality of Specificity in P38 Inhibitor Development

Achieving high specificity is paramount in the development of p38 inhibitors. While p38α is a primary target for anti-inflammatory therapies, its isoforms and numerous other kinases share conserved ATP-binding sites, posing a significant challenge for selective inhibition tandfonline.comfrontiersin.orgoup.com. Early p38 inhibitors, such as SB203580, while potent against p38, were found to exhibit a promiscuous selectivity profile, interacting with multiple kinases tandfonline.comnih.govresearchgate.net. This lack of specificity contributed to the failure of many p38 inhibitors in clinical trials due to dose-limiting toxicities, including hepatotoxicity and central nervous system effects mdpi.comresearchgate.net. Therefore, modern drug discovery efforts prioritize compounds that demonstrate a high degree of selectivity for specific p38 isoforms (e.g., p38α) over other kinases, thereby aiming to enhance therapeutic efficacy while minimizing adverse events mdpi.commdpi.comnih.gov.

Strategies for Enhancing Kinase Specificity

Structure-Based Drug Design (SBDD) and SAR

Structure-based drug design (SBDD) plays a pivotal role in optimizing inhibitor specificity. By understanding the three-dimensional structure of the p38 kinase and its ATP-binding pocket, medicinal chemists can rationally design molecules that exploit subtle differences in amino acid residues between isoforms or between p38 and other kinases mdpi.comscribd.com. Structure-activity relationship (SAR) studies are integral to this process, systematically modifying chemical scaffolds to identify substituents that enhance binding affinity and selectivity. For instance, the identification of key residues, such as Thr106 and Gly110 in p38, which influence binding interactions, has guided the design of more selective inhibitors mdpi.com. Exploiting differences in the size and nature of binding pockets, such as the "gatekeeper" residue, can also be a strategy to achieve isoform-specific inhibition mdpi.com.

Kinase Panel Profiling

Comprehensive profiling of potential inhibitors against large panels of kinases is a standard practice to assess selectivity. This involves testing compounds against hundreds of different kinases to identify any off-target interactions. Inhibitors demonstrating potent activity against p38 but minimal activity against other kinases are considered highly selective. For example, compound 8a, a chromone-based derivative, demonstrated potent p38α inhibition (IC50 = 17 nM) and exhibited excellent selectivity profiles when tested against a panel of 62 kinases, showing strong inhibition only for p38α, p38β, and JNK3 acs.org. Conversely, inhibitors with broad activity across many kinases are flagged for potential off-target liabilities.

Preclinical Investigations of P38 Inhibitors in Pathological Models

In Vivo Animal Models of Disease

Inflammatory and Autoimmune Disease Models

The therapeutic potential of p38 inhibitors has been extensively evaluated in preclinical models of inflammatory and autoimmune diseases, where the p38 MAPK pathway is a key driver of the inflammatory cascade.

Rheumatoid Arthritis (RA): In preclinical models of rheumatoid arthritis, such as collagen-induced arthritis in mice and adjuvant-induced arthritis in rats, p38 MAPK inhibitors have consistently demonstrated efficacy. These inhibitors have been shown to reduce joint inflammation and slow the progression of the disease.

Psoriasis: Preclinical studies have explored the impact of p38 inhibition in models of psoriasis. For instance, in a model of Aldara-induced psoriasiform dermatitis, the therapeutic effects of p38 pathway inhibition have been investigated.

Chronic Obstructive Pulmonary Disease (COPD) and Asthma: The role of p38 MAPK in airway inflammation has made it a target for COPD and asthma. In experimental models, p38 inhibitors have been shown to reduce allergen-induced pulmonary eosinophilia, airway hyperresponsiveness, and mucus hypersecretion. pagepressjournals.org These effects are attributed to the role of p38 in the activation of inflammatory cells and the production of pro-inflammatory cytokines. pagepressjournals.org

Systemic Lupus Erythematosus (SLE): In a mouse model of systemic lupus erythematosus (MRL/lpr mice), the selective p38 MAPK inhibitor SB203580 was shown to improve renal function by decreasing proteinuria and serum BUN levels. The treatment also ameliorated pathological changes in the kidney and reduced immunoglobulin and C3 depositions. Furthermore, the inhibitor was found to inhibit hepatocyte necrosis and the recruitment and proliferation of leucocytes in the liver and spleen, suggesting that p38 MAPK activation contributes to autoimmune destruction in these organs.

Other Inflammatory Conditions: The broad anti-inflammatory effects of p38 inhibitors have led to their investigation in a variety of other models, including inflammatory bowel disease (IBD) and atherosclerosis, with promising early results.

Interactive Table: Efficacy of p38 Inhibitors in Inflammatory Disease Models

| Disease Model | Compound Class | Key Findings |

|---|---|---|

| Rheumatoid Arthritis (Collagen-Induced) | Thienyl, Furyl, and Pyrrolyl Ureas | Potent in vitro activity in the nanomolar range. nih.gov |

| Psoriasis (Aldara-induced) | General p38 Inhibitors | Investigated for therapeutic effects. |

| COPD/Asthma (Allergen-induced) | General p38 Inhibitors | Reduced eosinophilia, hyperresponsiveness, and mucus secretion. pagepressjournals.org |

| Systemic Lupus Erythematosus (MRL/lpr mice) | SB203580 | Improved renal function and reduced organ damage. |

Cancer Xenograft Models

The involvement of the p38 MAPK pathway in cancer cell proliferation, survival, and invasion has prompted preclinical evaluation of p38 inhibitors in various cancer xenograft models.

Colorectal Cancer: In patient-derived xenografts (PDXs) from human colon tumors, the p38 MAPK inhibitor PH797804 was found to reduce tumor growth. This effect was correlated with impaired tumor cell proliferation and survival and was associated with the downregulation of the IL-6/STAT3 signaling pathway, a key regulator of colon tumorigenesis. nih.govnih.gov

Breast Cancer: The p38-MK2 pathway has been identified as a promising therapeutic target in combination with microtubule-targeting agents (MTAs) for breast cancer. Inhibition of this pathway has been shown to sensitize cancer cells to MTA treatment, suggesting a strategy to enhance efficacy and reduce toxicity. bayer.com

Multiple Myeloma: While specific Bayer p38 inhibitor data in multiple myeloma xenografts is limited in the public domain, the p38 MAPK pathway is a known therapeutic target in this malignancy.

Glioblastoma, Ovarian, Lung, and Liver Cancer: The role of p38 MAPK in these cancers is an active area of research. For instance, in glioblastoma, p38 MAPK inhibition has been explored in combination with immunotherapy to enhance anti-tumor T-cell responses. bayer.com In non-small cell lung cancer (NSCLC) and colorectal cancer, preclinical data will be presented on an investigational SOS1 inhibitor that targets KRAS-dependent advanced solid tumors, a pathway related to MAPK signaling. bayer.com Additionally, preclinical data on a HER2/mEGFR inhibitor, sevabertinib (BAY 2927088), is being developed for patients with NSCLC and other solid tumors with HER2 activating mutations. bayer.com For hepatocellular carcinoma (HCC), an investigational targeted alpha radiopharmaceutical is being developed to treat tumors expressing Glypican-3 (GPC3). bayer.com

Interactive Table: Preclinical Activity of p38 Pathway Inhibition in Cancer Models

| Cancer Model | Compound/Target | Key Findings |

|---|---|---|

| Colorectal Cancer (PDX) | PH797804 | Reduced tumor growth, proliferation, and survival. nih.govnih.gov |

| Breast Cancer | p38-MK2 Inhibitors | Sensitized cancer cells to microtubule-targeting agents. bayer.com |

| Glioblastoma | p38 MAPK Inhibitors | Potentiated anti-tumor T-cell responses with immunotherapy. bayer.com |

| NSCLC, Pancreatic, Colorectal Cancer (KRAS-mutated) | Investigational SOS1 inhibitor | Preclinical data to be presented. bayer.com |

| NSCLC (HER2-mutant) | Sevabertinib (BAY 2927088) | Preclinical data to be presented. bayer.com |

| Hepatocellular Carcinoma (GPC3-expressing) | Investigational targeted alpha radiopharmaceutical | Preclinical data to be presented. bayer.com |

Neurodegenerative Disease Models

Neuroinflammation is a key component in the pathology of many neurodegenerative diseases, making the p38 MAPK pathway an attractive therapeutic target.

Alzheimer's Disease (AD): Preclinical studies in animal models of Alzheimer's disease have shown that p38α kinase is implicated in the pathogenesis of the disease. nih.gov It is believed to mediate impaired synaptic dysfunction in the hippocampus, leading to memory deficits, and is also involved in the production of amyloid-beta (Aβ) and tau pathology. nih.gov P38α MAPK inhibitors have demonstrated neuroprotective and anti-inflammatory effects in these models. alzdiscovery.org For example, the p38α inhibitor neflamapimod has been evaluated in preclinical and clinical studies for its potential to improve episodic memory and impact β-amyloid production. nih.govnih.govnih.gov

Huntington's Disease (HD): While specific preclinical data for Bayer's p38 inhibitors in Huntington's disease models are not widely available, the general therapeutic potential of targeting the p38 pathway is recognized.

Interactive Table: p38 Inhibitors in Neurodegenerative Disease Models

| Disease Model | Compound | Key Findings |

|---|---|---|

| Alzheimer's Disease | Neflamapimod (p38α inhibitor) | Implicated in improving synaptic dysfunction and memory deficits in animal models. nih.govnih.gov Showed potential to improve episodic memory in early clinical studies. nih.gov |

| Alzheimer's Disease | General p38α MAPK Inhibitors | Demonstrated neuroprotective and anti-inflammatory effects in preclinical models. alzdiscovery.org |

Other Pathological Conditions

The broad regulatory functions of the p38 MAPK pathway have led to its investigation in a diverse range of other pathological conditions.

Muscular Dystrophies: In preclinical models of facioscapulohumeral muscular dystrophy (FSHD), clinically advanced p38 inhibitors have been shown to decrease the expression of DUX4, the gene responsible for the disease, without negatively affecting muscle differentiation. nih.gov These inhibitors were effective at blood levels comparable to those used in preclinical models of inflammatory diseases. nih.gov Similarly, in mouse models of other muscular dystrophies, a p38 MAPK pharmacologic inhibitor reduced dystrophic disease, suggesting a potential therapeutic approach. nih.gov

Diabetic Neuropathy: In experimental models of diabetic neuropathy, inhibition of p38 MAP kinase has been shown to correct biochemical and neurological deficits. elsevierpure.comnih.gov For example, the p38 inhibitor SB239063 selectively prevented nerve conduction deficits in sensory neurons in streptozotocin-diabetic rats. nih.gov Bayer has also investigated compounds for diabetic neuropathic pain, such as BAY1817080, although their mechanism of action is not specified as p38 inhibition in the available information. bayer.combayer.com

Platelet Storage Lesion: The p38 MAPK pathway is associated with the deterioration of platelets during storage, a phenomenon known as the platelet storage lesion. The p38 MAPK inhibitor VX-702 has been shown to improve the maintenance of various in vitro platelet parameters, including mitochondrial function, during storage. nih.govnih.gov This suggests that inhibiting p38 MAPK could be a strategy to improve the quality and extend the shelf-life of stored platelets. nih.govnih.govplos.org

Osteoporosis: A series of thienyl, furyl, and pyrrolyl ureas developed by Bayer have been identified as potent p38 inhibitors with potential utility for the treatment of osteoporosis. nih.gov These compounds displayed in vitro activity in the nanomolar range. nih.gov

Liver Regeneration: The role of p38 MAPK in liver regeneration is complex. Studies have shown that p38 MAPK is active in the normal liver and its activity decreases after partial hepatectomy, suggesting that its inactivation may play a permissive role in DNA replication during liver regeneration. nih.gov Conversely, other research on MKK4 inhibitors, which can affect p38 signaling, has shown that these can enhance liver regeneration. nih.gov

Interactive Table: Preclinical Findings for p38 Inhibitors in Other Conditions

| Condition | Compound/Target | Key Findings |

|---|---|---|

| Facioscapulohumeral Muscular Dystrophy | Clinically advanced p38 inhibitors | Decreased expression of the pathogenic DUX4 gene. nih.gov |

| Muscular Dystrophy (mouse models) | Pharmacologic p38 MAPK inhibitor | Reduced dystrophic disease. nih.gov |

| Diabetic Neuropathy (rat model) | SB239063 | Prevented sensory nerve conduction deficits. nih.gov |

| Platelet Storage Lesion | VX-702 | Improved in vitro platelet parameters during storage. nih.govnih.gov |

| Osteoporosis | Thienyl, furyl, and pyrrolyl ureas (Bayer) | Potent in vitro inhibition of p38. nih.gov |

| Liver Regeneration | MKK4 inhibitors (affecting p38) | Enhanced liver regeneration in preclinical models. nih.gov |

Assessment of Target Engagement and Pharmacodynamic Biomarkers in Preclinical Models

The successful development of targeted therapies like p38 inhibitors relies on the robust assessment of target engagement and the identification of pharmacodynamic (PD) biomarkers. In preclinical models, target engagement is often demonstrated by measuring the inhibition of p38 phosphorylation or the phosphorylation of its downstream substrates, such as MAPK-activated protein kinase 2 (MK2).

Pharmacodynamic biomarkers are crucial for demonstrating the biological activity of the inhibitor in vivo and for guiding dose selection. In the context of p38 inhibitors, common PD biomarkers include the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in plasma or tissue samples. A reduction in these cytokines following treatment with a p38 inhibitor provides evidence of the drug's intended pharmacological effect.

For example, in preclinical oncology models, PD biomarkers are used to monitor the modulation of the immune system. In the development of cancer immunotherapies, biomarkers are used to demonstrate target-specific engagement and immuno-modulation in the clinic. Furthermore, translational pharmacokinetic-pharmacodynamic (PK/PD) models are being developed for novel inhibitors to link drug exposure to target modulation and ultimately to therapeutic effect. bayer.com

Signaling Network Interplay and Downstream Effectors of P38 Inhibition

Crosstalk with Other MAPK Pathways (ERK, JNK)

The three major MAPK families—p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK)—are regulated by distinct yet interconnected signaling cascades. oup.com Inhibition of the p38 pathway can lead to compensatory activation or modulation of the ERK and JNK pathways, a phenomenon known as signaling crosstalk.

Research in murine myeloid cells and peritoneal macrophages has shown that pharmacologically inhibiting p38 leads to the upregulation of both JNK and ERK activity. nih.gov This suggests that under normal conditions, p38 may exert a suppressive effect on the JNK and ERK pathways. nih.gov This dynamic balance is crucial; for instance, in neuronal cells, the withdrawal of nerve growth factor leads to sustained activation of JNK and p38 but inhibition of ERK, a combination that is critical for inducing apoptosis. nih.gov This suggests that the relative activity levels of these three pathways determine whether a cell survives or undergoes apoptosis. nih.gov

One mechanism mediating this crosstalk is the induction of dual-specificity phosphatases (MKPs), such as DUSP1/MKP-1. nih.gov DUSP1/MKP-1 can dephosphorylate and inactivate all three classes of MAPKs. nih.gov In response to stresses like UV radiation, the p38α pathway mediates the induction of DUSP1/MKP-1. nih.gov This phosphatase, in turn, can regulate the activity of JNK, creating a feedback loop where p38α activation leads to the expression of a phosphatase that controls JNK-mediated apoptosis. nih.gov Similarly, in corneal epithelial cells, inhibiting p38 signaling enhances ERK pathway activity, indicating a negative feedback control mechanism between the pathways. arvojournals.org

Regulation of Key Substrates (e.g., MAPKAP-K2, MSK1/2, p53, CREB1, KLF4, ULK1 complex)

Once activated, p38 phosphorylates a wide array of substrates, including other protein kinases and non-kinase proteins, thereby propagating the signal to various cellular compartments. mdpi.com Inhibition of p38 directly prevents the activation of these key downstream effectors.

MAPKAP-K2/3 (MK2/3): MAPK-activated protein kinase 2 (MK2) and the related MK3 are well-characterized substrates of p38. nih.govnih.gov p38 and MK2/3 can cooperatively phosphorylate substrates, and this interaction is crucial for processes like inflammatory responses and cell migration. nih.govyoutube.com

MSK1/2: Mitogen- and stress-activated protein kinases 1 and 2 (MSK1/2) are nuclear kinases activated by p38. nih.govnih.gov MSKs are key players in chromatin remodeling and the phosphorylation of transcription factors, most notably CREB. mdpi.comnih.gov

p53: The tumor suppressor protein p53 is a direct target of p38. In response to genotoxic stress like UV radiation, p38 can phosphorylate human p53 on N-terminal residues, including Ser33 and Ser46. embopress.org This phosphorylation is a critical step for inducing p53-dependent apoptosis. embopress.orgembopress.org Inhibition of p38 activation decreases this phosphorylation and subsequently reduces apoptosis. embopress.org In some cancers with mutated p53, the p38 pathway may be activated in response to DNA damage as a compensatory mechanism. nih.gov

CREB1: The transcription factor cAMP response element-binding protein 1 (CREB1) is a major downstream target in the p38 pathway, though often indirectly. p38 activates MSK1/2, which in turn are potent activators of CREB through phosphorylation. nih.govnih.gov

KLF4: Krüppel-like factor 4 (KLF4) is involved in a regulatory loop with p38 in vascular smooth muscle cells (VSMCs). Transforming growth factor-β1 (TGF-β1) induces KLF4, which transduces signals through the phosphorylation-mediated activation of p38 MAPK. nih.govnih.govresearchgate.net The activated p38 then further phosphorylates KLF4, creating a feedback mechanism that regulates VSMC differentiation. nih.govnih.gov

ULK1 complex: The role of p38 in regulating the ULK1 complex, a key initiator of autophagy, appears to be highly context-dependent. In skeletal muscle of tumor-bearing mice, p38β MAPK mediates the activation of ULK1 (at Ser555), inducing autophagy and contributing to muscle wasting. nih.gov Conversely, in other contexts, such as in response to lipopolysaccharides (LPS) in hepatic stellate cells, p38 activation leads to ULK1 phosphorylation that disrupts the ULK1-Atg13 complex, thereby inhibiting autophagy. physiology.orgresearchgate.netnih.gov

Table 1: Key Substrates of p38 and the Effect of p38 Inhibition

| Substrate | Role Downstream of p38 | Consequence of p38 Inhibition | References |

|---|---|---|---|

| MAPKAP-K2 (MK2) | A protein kinase directly activated by p38; mediates inflammatory responses and cytoskeletal organization. | Prevention of MK2 activation and its downstream effects. | nih.gov, nih.gov |

| MSK1/2 | Nuclear kinases activated by p38; phosphorylate CREB and remodel chromatin. | Decreased phosphorylation of CREB and altered gene expression. | nih.gov, mdpi.com, nih.gov |

| p53 | Tumor suppressor protein; p38 phosphorylates p53 to promote stress-induced apoptosis. | Reduced p53 phosphorylation and decreased apoptosis in response to genotoxic stress. | embopress.org, nih.gov, embopress.org |

| CREB1 | Transcription factor; indirectly activated by p38 via MSK1/2. | Reduced activation and transcription of CREB-dependent genes. | nih.gov, mdpi.com, nih.gov |

| KLF4 | Transcription factor involved in a regulatory feedback loop with p38 in cell differentiation. | Disruption of the KLF4-p38 feedback loop and associated differentiation programs. | nih.gov, nih.gov, researchgate.net |

| ULK1 complex | A kinase complex that initiates autophagy; p38's role is context-specific (activation or inhibition). | Altered regulation of autophagy, either promoting or suppressing it depending on the cellular context. | nih.gov, physiology.org, researchgate.net, nih.gov |

Influence on Transcription Factors and Gene Expression (e.g., DUX4, HIF-1, NFκB)

By regulating its substrates, p38 inhibition ultimately alters the activity of numerous transcription factors, leading to significant changes in gene expression programs.

DUX4: In Facioscapulohumeral Muscular Dystrophy (FSHD), the misexpression of the Double Homeobox 4 (DUX4) transcription factor is the root cause of muscle degeneration. nih.gov The p38 pathway is a major regulator of DUX4, and inhibition of p38α and p38β potently suppresses DUX4 expression in FSHD patient-derived muscle cells. nih.govnih.govfulcrumtx.com This has identified p38 inhibitors, such as losmapimod, as a potential disease-modifying therapeutic strategy for FSHD. fulcrumtx.comfshfriends.orgfshfriends.org

HIF-1: Hypoxia-inducible factor 1 (HIF-1) is a master regulator of the cellular response to low oxygen (hypoxia), a common feature in solid tumors. aacrjournals.org The p38 pathway plays a crucial role in the stabilization and activation of the HIF-1α subunit under hypoxic conditions. aacrjournals.orgnih.gov Inhibition of p38 MAPK has been shown to reduce HIF-1 protein accumulation and its transcriptional activity, thereby decreasing the expression of hypoxia-regulated genes like VEGF, CA IX, and Glut1. aacrjournals.orgaacrjournals.orgwsu.edu

NFκB: The transcription factor NF-κB is a central mediator of inflammation. The p38 pathway can contribute to excessively high NF-κB activity, which in turn can activate genes involved in cancer cell survival and metastasis. wikipedia.org Reports indicate that the JNK and p38 MAPK pathways can promote NF-κB's translocation to the nucleus, activating it. researchgate.net

Table 2: Transcription Factors Modulated by p38 Inhibition

| Transcription Factor | Function and Relation to p38 | Effect of p38 Inhibition | References |

|---|---|---|---|

| DUX4 | Toxic in mature skeletal muscle; its expression is driven by p38α/β signaling. | Suppresses DUX4 expression and its downstream target genes. | nih.gov, nih.gov, fulcrumtx.com, fshfriends.org |

| HIF-1 | Master regulator of hypoxic response; p38 promotes HIF-1α stabilization and activity. | Reduces HIF-1α stability and transcriptional activity, impairing the hypoxic response. | aacrjournals.org, aacrjournals.org, nih.gov, wsu.edu |

| NFκB | Key mediator of inflammation and cell survival; its activity can be promoted by p38. | Reduces NFκB activation and the expression of inflammatory genes. | wikipedia.org, researchgate.net |

Modulation of Upstream Activators and Atypical P38 Activation Mechanisms

The canonical activation of p38 occurs through a three-tiered kinase cascade. nih.gov It starts with a MAP kinase kinase kinase (MAP3K), such as TAK1 or ASK1, which is activated by cellular stress. nih.govmdpi.com This MAP3K then phosphorylates and activates a MAP kinase kinase (MAP2K). The primary MAP2Ks for p38 are MKK3 and MKK6, with MKK4 also capable of activating p38 in certain contexts. oup.comnih.govresearchgate.netnih.govbiorxiv.org These MAP2Ks then perform the final activation step by dually phosphorylating p38 on specific threonine and tyrosine residues (Thr180 and Tyr182 in p38α). wikipedia.orgbiorxiv.org

However, a growing body of evidence supports the existence of an "atypical" or MAP2K-independent p38 activation pathway. nih.govmdpi.com This alternative mechanism is driven by the direct interaction of the adaptor protein TAB1 (TAK1-binding protein 1) with p38α. nih.govnih.govmdpi.com This binding event promotes the trans-autophosphorylation of p38α, leading to its full activation without the involvement of MKK3 or MKK6. nih.govnih.govmdpi.com This atypical signaling is selective for the p38α isoform and has been linked specifically to pathophysiological conditions such as myocardial ischemia, inflammation, and cancer metastasis. nih.govmdpi.comresearchgate.net The development of inhibitors that selectively block the TAB1-p38 interaction represents an exciting therapeutic strategy to target pathological p38 signaling while potentially sparing its normal physiological functions. nih.govmdpi.com

Table 3: Mechanisms of p38 Activation

| Activation Pathway | Key Upstream Components | Description | References |

|---|---|---|---|

| Canonical | MAP3Ks (e.g., TAK1, ASK1), MAP2Ks (MKK3, MKK6, MKK4) | A three-tiered kinase cascade where MAP3Ks activate MAP2Ks, which in turn phosphorylate and activate p38. | nih.gov, researchgate.net, nih.gov, biorxiv.org |

| Atypical | TAB1 | The adaptor protein TAB1 binds directly to p38α, inducing its autophosphorylation and activation independent of MKKs. | nih.gov, nih.gov, mdpi.com, researchgate.net |

Translational Considerations and Research Challenges for P38 Inhibitors

Strategies for Enhancing Selectivity and Minimizing Off-Target Effects in Preclinical Development

A primary hurdle in the development of p38 inhibitors has been achieving high selectivity to avoid off-target effects, which are believed to contribute to the toxicity observed in clinical trials. mdpi.comresearchgate.net Traditional p38 inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase. However, this site is highly conserved across the kinome, leading to the potential for these inhibitors to bind to other kinases and cause unintended side effects, such as hepatotoxicity and central nervous system (CNS) toxicities. researchgate.net

Several strategies have been developed to overcome these selectivity issues:

Allosteric Inhibition: One approach is to target allosteric sites, which are unique binding pockets outside of the conserved ATP-binding domain. The diaryl urea (B33335) compound BIRB 796 is a key example of this class. It binds to an allosteric pocket and stabilizes a conformation of the p38 kinase that is incompatible with ATP binding. nih.gov This mechanism provides a basis for developing highly selective inhibitors. However, even BIRB 796 was found to inhibit other kinases, highlighting the ongoing challenge of achieving perfect selectivity. nih.gov

Targeting Specific Protein-Protein Interactions: A more refined strategy involves blocking specific interactions within the p38 signaling cascade. Instead of targeting the kinase's active site, this approach uses peptides designed to interfere with the docking of p38 to its upstream activators (like MKK3b) or downstream substrates. This method offers the potential for high specificity by targeting unique interaction motifs not found in other pathways.

Computational and Advanced Screening Methods: Modern drug discovery leverages computational techniques to design and screen for more selective inhibitors. Deep learning and machine learning algorithms can analyze vast datasets of compounds to predict their binding affinity and selectivity for p38, helping to identify novel candidates with improved profiles. biointerfaceresearch.comchemrxiv.org These computational methods can accelerate the discovery of compounds with unique chemical scaffolds that may offer better selectivity than traditional kinase inhibitors. chemrxiv.org

Structure-Based Drug Design: Advances in structural biology allow for the rational design of inhibitors based on the specific three-dimensional structure of the p38 kinase. This approach has led to the development of next-generation compounds with improved potency and selectivity. bioengineer.org For instance, creating inhibitors that bind to both active and inactive states of p38 MAPK can increase the target residence time and enhance selectivity. nih.gov

These strategies are crucial in the preclinical phase to develop inhibitor candidates with a higher probability of success in clinical trials by minimizing the risk of off-target toxicities. mdpi.com

Addressing Redundancy and Isoform-Specific Functions in Therapeutic Applications

The complexity of the p38 signaling pathway extends beyond simple selectivity. The redundancy of cellular signaling networks and the distinct functions of the four p38 isoforms (p38α, p38β, p38γ, and p38δ) present significant therapeutic challenges. nih.govnih.gov

Signaling Redundancy: Cellular signaling pathways are highly interconnected and redundant. nih.gov Blocking a single downstream kinase like p38 may not be effective because other pathways can compensate for its inhibition. nih.gov For example, upstream kinases such as MKK3, MKK6, and TAK1 can also activate other signaling molecules like NF-κB, redirecting the signaling flow and sustaining the inflammatory response despite p38 blockade. nih.gov This redundancy may explain the limited efficacy of highly selective p38α inhibitors in some clinical trials for conditions like rheumatoid arthritis. nih.gov Some researchers have proposed that less selective inhibitors targeting multiple kinases (e.g., a combined JNK-p38 inhibitor) or targeting kinases higher up in the signaling cascade might be more effective. nih.gov

Isoform-Specific Functions: The four p38 isoforms are encoded by different genes and exhibit distinct expression patterns and functions. nih.gov

p38α (MAPK14): This is the most abundant and well-studied isoform, playing a central role in regulating inflammation and cytokine production. nih.govnih.gov Consequently, the vast majority of p38 inhibitors developed have been designed to target p38α. nih.govnih.gov

p38β (MAPK11): While often considered to have functions redundant with p38α, p38β is also implicated in specific processes such as spinal-mediated pain responses. nih.govnih.gov Many inhibitors target both p38α and p38β. nih.gov

p38γ (MAPK12) and p38δ (MAPK13): These isoforms have more restricted tissue expression and specialized functions. nih.gov For instance, p38γ can have anti-inflammatory effects by antagonizing p38α-mediated actions. nih.gov In some contexts, p38γ and p38δ have been shown to inhibit AP-1-dependent transcription, contrasting with the actions of p38β. nih.gov

The failure to account for these isoform-specific roles may have contributed to the lack of success in clinical trials. By focusing almost exclusively on inhibiting p38α, drug development programs may have overlooked the therapeutic potential of modulating other isoforms or inadvertently blocked their beneficial functions. nih.gov A more nuanced therapeutic approach requires a deeper understanding of which isoforms are pathologically relevant in specific diseases to develop isoform-selective inhibitors or inhibitors with a desired polypharmacological profile.

Development of Next-Generation P38 Inhibitors with Improved Preclinical Profiles

Learning from the failures of early-generation compounds, researchers have focused on developing new p38 inhibitors with improved potency, selectivity, and pharmacokinetic properties to enhance their therapeutic window. nih.govbenthamscience.com The newest generation of compounds demonstrates greater selectivity and reduced toxicity compared to their predecessors. nih.gov

Several next-generation inhibitors have shown promise in preclinical and early clinical studies. These compounds were designed to overcome the limitations of earlier drugs like VX-745, which was discontinued due to CNS toxicity. researchgate.net

Examples of Next-Generation p38 Inhibitors:

| Compound | Target(s) | Key Features |

| VX-702 | p38α | Highly selective for p38α over p38β (14-fold). selleckchem.com Well-tolerated in Phase II studies for rheumatoid arthritis, though it showed limited efficacy. nih.gov |

| Pamapimod | p38α | Preclinical studies demonstrated efficacy and selectivity. nih.gov |

| Ralimetinib (LY2228820) | p38α/β | Potent inhibitor of p38 MAPK. selleckchem.com Investigated in Phase I/II trials for advanced cancers. nih.gov |

| Neflamapimod | p38α | A more selective drug developed to mitigate off-target effects seen in first-generation inhibitors. alzdiscovery.org Currently in Phase 2 studies for Alzheimer's disease. alzdiscovery.org |

| PH-797804 | p38α | Novel pyridinone inhibitor with 4-fold greater selectivity for p38α over p38β. selleckchem.com |

The development of these compounds has been guided by a better understanding of the structural biology of p38 kinases and the application of advanced medicinal chemistry techniques. bioengineer.org A key strategy has been to design inhibitors that not only have high affinity for the target but also possess favorable drug-like properties, such as oral bioavailability and a lack of unwanted off-target activities. researchgate.netnih.gov

Future efforts in this field are likely to focus on designing inhibitors with specific isoform selectivity profiles tailored to particular diseases and exploring novel therapeutic strategies, such as targeting downstream substrates of p38 like MAPKAPK2, although this approach also faces challenges related to pathway redundancy. nih.govnih.gov The use of machine learning and other computational tools will continue to be instrumental in identifying novel chemical scaffolds and accelerating the development of safer and more effective p38 inhibitors. biointerfaceresearch.comchemrxiv.org

Q & A

Basic Research Questions

Q. What molecular mechanisms link P-38 MAPK inhibition to reduced Aβ oligomer production in Alzheimer’s disease (AD) models?

- Methodological Answer : P-38 MAPK inhibitors (e.g., SB203580) reduce Aβ production by downregulating β-site APP cleaving enzyme 1 (BACE1), a key enzyme in amyloid precursor protein (APP) processing. Researchers can validate this mechanism using:

- Western blotting to measure phosphorylated p-38 MAPK (p-p38) and BACE1 protein levels in SH-SY5Y neuroblastoma cells treated with inhibitors like SB203580 .

- qRT-PCR to confirm transcriptional regulation of BACE1 .

- Laser scanning confocal microscopy (LSCM) and ELISA to quantify Aβ1-42 oligomer levels in vitro and in vivo (e.g., wild-type mice) .

Q. Which experimental models are validated for studying the efficacy of P-38 inhibitors in neurodegenerative research?

- Methodological Answer : Key models include:

- SH-SY5Y human neuroblastoma cells : Used to assess dose- and time-dependent effects of P-38 inhibitors on BACE1 and Aβ oligomer production .

- Wild-type (WT) mice : Injected with muramyl dipeptide (MDP) to induce p-38 MAPK activation, followed by inhibitor treatment to evaluate Aβ plaque reduction .

- Primary microglial cultures : Used to study cytokine/chemokine modulation (e.g., IL-1β, TNF-α) via p-38 MAPK/NF-κB pathways under oxidative stress .

Q. What are the standard protocols for optimizing P-38 inhibitor concentrations in cell-based assays?

- Methodological Answer :

- Pretreat cells with SB203580 (10 µM) for 2 hours before administering stimuli (e.g., MDP or H₂O₂) to ensure pathway inhibition .

- Perform dose-response curves (e.g., 1–20 µM SB203580) to identify IC₅₀ values while monitoring cytotoxicity via MTT assays .

- Include controls with inactive analogs (e.g., SB202474) to rule out off-target effects .

Advanced Research Questions

Q. How do researchers address contradictory findings on P-38 inhibitor effects across cellular models?

- Methodological Answer : Contradictions (e.g., variable Aβ reduction in neurons vs. microglia) can arise from:

- Cell-type-specific signaling : Neurons may prioritize BACE1/Aβ pathways, while microglia focus on cytokine modulation. Use cell-specific markers (e.g., Iba1 for microglia) and siRNA knockdown to isolate mechanisms .

- Cross-talk with other MAPK pathways : Combine p-38 inhibitors with MEK-1/2 or JAK/STAT inhibitors to assess pathway interdependence .

- Data normalization : Express results as ratios (e.g., p-p38/total p-38) to control for baseline variability .

Q. What strategies improve reproducibility when studying P-38 inhibitors in vivo?

- Methodological Answer :

- Use age-matched WT and transgenic AD mice to standardize Aβ deposition timelines .

- Administer inhibitors via intracerebroventricular (ICV) injection to bypass blood-brain barrier limitations .

- Validate findings with orthogonal methods (e.g., immunohistochemistry for Aβ plaques and RNA-seq for BACE1 expression) .

Q. How can researchers leverage PICOT frameworks to design studies on P-38 inhibitors?

- Methodological Answer : Apply the PICOT format (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses:

- Example: In aged WT mice (P), does SB203580 (I) compared to vehicle (C) reduce hippocampal Aβ oligomer levels (O) over 8 weeks (T)?

- Use systematic reviews and meta-analyses to identify gaps in existing evidence (e.g., inconsistent outcomes in apoptosis assays) .

Q. What advanced techniques quantify the specificity of P-38 inhibitors for downstream targets?

- Methodological Answer :

- Phosphoproteomics : Identify off-target kinase inhibition using mass spectrometry .

- CRISPR-Cas9 knockout models : Generate p-38α/β knockout cells to confirm inhibitor specificity .

- Multiplex cytokine arrays : Measure inhibitor effects on inflammation markers (e.g., IL-6, CCL2) to assess pathway selectivity .

Data Accessibility and Ethical Considerations

Q. How can researchers access clinical trial data for Bayer P-38 inhibitors?

- Methodological Answer :

- Submit requests via www.clinicalstudydatarequest.com for anonymized patient-level data from approved studies. Independent review panels evaluate requests to ensure compliance with privacy protocols .

- Prioritize studies with mechanistic endpoints (e.g., biomarker changes) over commercial outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.